Ketoprofène

Vue d'ensemble

Description

Le kétoprofène est un anti-inflammatoire non stéroïdien (AINS) appartenant à la classe de l'acide propionique. Il est largement utilisé pour ses propriétés analgésiques, anti-inflammatoires et antipyrétiques. Le kétoprofène est couramment prescrit pour des affections telles que la polyarthrite rhumatoïde, l'arthrose, la spondylarthrite ankylosante, la dysménorrhée et les douleurs légères à modérées .

Applications De Recherche Scientifique

Ketoprofen has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever .

Mode of Action

Ketoprofen works by reversibly blocking the action of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the severity of inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by ketoprofen is the arachidonic acid pathway . By inhibiting COX enzymes, ketoprofen disrupts the synthesis of prostaglandins from arachidonic acid . This results in decreased levels of prostaglandins that mediate pain, inflammation, and fever .

Pharmacokinetics

Ketoprofen is rapidly and almost completely absorbed when administered orally . It has a short terminal phase half-life of 1 to 3 hours . Ketoprofen binds extensively to plasma albumin . It is eliminated following extensive biotransformation to an inactive glucuroconjugated metabolite . There is about 10% R to S inversion upon oral administration . The excretion of conjugates is closely tied to renal function .

Result of Action

The molecular and cellular effects of ketoprofen’s action primarily involve the reduction of inflammation, pain, and fever . At the molecular level, ketoprofen has been shown to significantly attenuate virulence factors and biofilm formation in certain bacterial strains . It also induces apoptosis and inhibits autophagy in certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ketoprofen. For instance, ketoprofen has been found in the environment, including soil, due to its high usage . It poses a growing threat due to its racemic mixture, enantiomers, and transformation products, which have ecotoxicological effects on various organisms . Furthermore, ketoprofen is bioaccumulated and biomagnified throughout the food chain, threatening the ecosystem function .

Analyse Biochimique

Biochemical Properties

Ketoprofen works by blocking the effect of natural chemicals called cyclo-oxygenase (COX) enzymes . These enzymes help to make other chemicals, called prostaglandins, in the body . Some prostaglandins are produced at sites of injury or damage, and cause pain and inflammation . By blocking the effect of COX enzymes, fewer prostaglandins are produced, which means pain and inflammation are eased .

Cellular Effects

Ketoprofen has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism by inhibiting the production of prostaglandins, which are involved in various physiological processes including inflammation and pain sensation .

Molecular Mechanism

Ketoprofen exerts its effects at the molecular level primarily by inhibiting the cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes . This inhibition decreases the production of proinflammatory prostaglandin precursors . The reduction in prostaglandin synthesis is responsible for the drug’s antipyretic, analgesic, and anti-inflammatory actions .

Dosage Effects in Animal Models

In animal models, the effects of Ketoprofen can vary with different dosages . For instance, in rats, a 1:10 dilution of 100 mg/ml Ketoprofen with sterile 0.9% saline is prepared to give a final concentration of 10 mg/ml

Metabolic Pathways

Ketoprofen undergoes metabolism in the liver via conjugation with glucuronic acid (glucuronidation) by UGT enzymes, hydroxylation of the benzoyl ring by the CYP3A4 and CYP2C9 enzymes, and reduction of its ketone moiety by carbonyl reducing enzymes (CREs) .

Transport and Distribution

The transport and distribution of Ketoprofen within cells and tissues are influenced by its binding to plasma proteins . About 99% of Ketoprofen in the human blood is bound to serum albumin, which affects its distribution in the body .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du kétoprofène implique généralement l'acylation de Friedel-Crafts d'un halogénure de phénacyle avec de l'acétanilide pour former la 4-acétamido benzophénone. Cet intermédiaire subit une acylation supplémentaire avec du 1,2-dichloropropane pour donner du 2-(1-chloroisopropyl)-4-benzoyl acétanilide. Des étapes de déprotection, d'hydrolyse, de diazotation et d'oxydation ultérieures conduisent à la formation de kétoprofène .

Méthodes de production industrielle : Une voie de synthèse industrielle plus écologique et plus efficace du kétoprofène implique un processus en cinq étapes à partir de la cyclohexanone. Cette méthode comprend l'alkylation de Stork énamine, l'addition aldolique, l'énol-lactonisation intramoléculaire, l'aromatisation pyrolytique et l'oxydation benzylique, ce qui donne un rendement global de 44 % .

Analyse Des Réactions Chimiques

Types de réactions : Le kétoprofène subit diverses réactions chimiques, notamment :

Formation de complexes de coordination : Le kétoprofène forme des composés de coordination avec des ions métalliques tels que le cuivre(II), ce qui donne des complexes stables présentant une activité biologique potentielle.

Réactifs et conditions courantes :

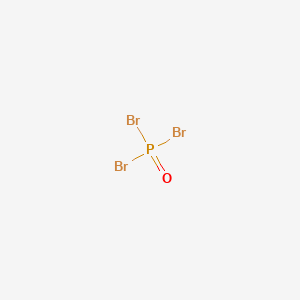

Oxydation : Dioxyde de titane en tant que catalyseur, rayonnement ultraviolet et flux d'oxygène.

Formation de complexes de coordination : Ions cuivre(II) et carbamide dans des conditions de température ambiante.

Principaux produits formés :

Oxydation : Hydroxy benzophénone, acide benzoïque, hydroquinone, catéchol, benzoquinone, benzène triol et phénol.

Formation de complexes de coordination : Complexe cuivre(II) kétoprofène.

4. Applications de la recherche scientifique

Le kétoprofène a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé dans la synthèse de composés de coordination et comme composé modèle pour l'étude de la dégradation photocatalytique

Médecine : Largement utilisé pour la gestion de la douleur dans des affections telles que la polyarthrite rhumatoïde, l'arthrose et la douleur postopératoire

5. Mécanisme d'action

Le kétoprofène exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition réduit la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre. En bloquant la production de ces substances, le kétoprofène soulage les symptômes associés aux affections inflammatoires .

Composés similaires :

Ibuprofène : Un autre dérivé de l'acide propionique ayant des propriétés anti-inflammatoires et analgésiques similaires.

Naproxène : Un anti-inflammatoire non stéroïdien ayant une demi-vie plus longue que le kétoprofène.

Unicité du kétoprofène : Le kétoprofène est unique par son inhibition équilibrée des deux enzymes COX-1 et COX-2, ce qui procure un soulagement efficace de la douleur avec un risque relativement faible d'effets secondaires gastro-intestinaux par rapport à certains autres AINS .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

Naproxen: A nonsteroidal anti-inflammatory drug with a longer half-life compared to ketoprofen.

Diclofenac: Known for its potent anti-inflammatory effects but with a higher risk of gastrointestinal side effects.

Uniqueness of Ketoprofen: Ketoprofen is unique in its balanced inhibition of both COX-1 and COX-2 enzymes, providing effective pain relief with a relatively lower risk of gastrointestinal side effects compared to some other NSAIDs .

Propriétés

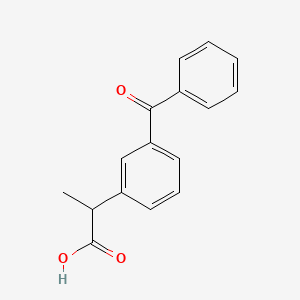

IUPAC Name |

2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Record name | ketoprofen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ketoprofen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020771 | |

| Record name | Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.13e-02 g/L | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The anti-inflammatory effects of ketoprofen are believed to be due to inhibition cylooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis via the arachidonic acid pathway. This results in decreased levels of prostaglandins that mediate pain, fever and inflammation. Ketoprofen is a non-specific cyclooxygenase inhibitor and inhibition of COX-1 is thought to confer some of its side effects, such as GI upset and ulceration. Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22071-15-4 | |

| Record name | Ketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ketoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-benzoyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Y4QC304K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

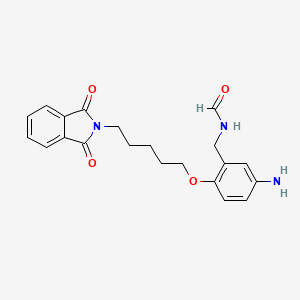

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

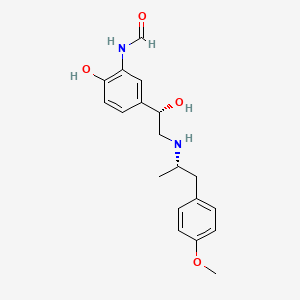

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)